molecular formula C15H24N2O4 B13367798 (R)-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate

(R)-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate

Cat. No.: B13367798
M. Wt: 296.36 g/mol
InChI Key: GIILPBZKAGQZQY-MERQFXBCSA-N
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Description

®-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate is a chiral amine derivative that has garnered interest in various fields of scientific research. This compound is known for its enantiomeric purity and is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate typically involves the use of transaminase-mediated reactions. Transaminases offer an environmentally friendly and economically viable method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The reaction conditions are optimized to produce the ®-enantiomers with high enantioselectivity and yield.

Industrial Production Methods

Industrial production methods for this compound often involve the use of immobilized whole-cell biocatalysts with ®-transaminase activity. These biocatalysts are employed to achieve high conversion rates and enantiomeric excess, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a corresponding imine or nitrile.

    Reduction: Reduction reactions can be used to convert the carbamate group into an amine.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce primary amines.

Scientific Research Applications

®-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate involves its interaction with specific molecular targets and pathways. The compound acts as a ligand that binds to enzymes or receptors, modulating their activity. This binding can lead to changes in the conformation of the target protein, thereby affecting its function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzyl (2-amino-1-phenylethyl)carbamate: This compound shares a similar structure but differs in the substituent groups attached to the amine.

    (S)-tert-Butyl (2-amino-1-phenylethyl)carbamate: The (S)-enantiomer of the compound, which has different stereochemistry and potentially different biological activity.

Uniqueness

®-tert-Butyl (2-amino-1-phenylethyl)carbamate acetate is unique due to its high enantiomeric purity and specific interaction with molecular targets. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies requiring precise chiral control .

Properties

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

acetic acid;tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate

InChI

InChI=1S/C13H20N2O2.C2H4O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10;1-2(3)4/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H3,(H,3,4)/t11-;/m0./s1

InChI Key

GIILPBZKAGQZQY-MERQFXBCSA-N

Isomeric SMILES

CC(=O)O.CC(C)(C)OC(=O)N[C@@H](CN)C1=CC=CC=C1

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1

Origin of Product

United States

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